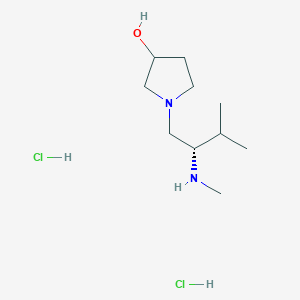

1-((S)-3-Methyl-2-(methylamino)butyl)pyrrolidin-3-ol dihydrochloride

Description

Properties

IUPAC Name |

1-[(2S)-3-methyl-2-(methylamino)butyl]pyrrolidin-3-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O.2ClH/c1-8(2)10(11-3)7-12-5-4-9(13)6-12;;/h8-11,13H,4-7H2,1-3H3;2*1H/t9?,10-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQCMMXWOFMOCR-RBWXRWSZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1CCC(C1)O)NC.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CN1CCC(C1)O)NC.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((S)-3-Methyl-2-(methylamino)butyl)pyrrolidin-3-ol dihydrochloride involves several steps. One common synthetic route includes the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . This method allows for the efficient production of pyrrolidines with good yields. Industrial production methods often involve the use of readily available starting materials and catalysts to optimize the reaction conditions and improve the overall yield of the compound .

Chemical Reactions Analysis

1-((S)-3-Methyl-2-(methylamino)butyl)pyrrolidin-3-ol dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

-

Antitumor Activity :

Recent research indicates that compounds similar to 1-((S)-3-Methyl-2-(methylamino)butyl)pyrrolidin-3-ol dihydrochloride exhibit promising antitumor effects. For instance, a study demonstrated that a related AM 2 receptor antagonist significantly reduced the viability of triple-negative breast cancer cells (MDA-MB-231) by 55% in vitro when treated with a concentration of 10 μM over three days. In vivo studies further confirmed its efficacy in reducing tumor growth in xenograft models . -

Neuropharmacology :

The compound's structural characteristics suggest potential applications in neuropharmacology. Its pyrrolidine framework may interact with neurotransmitter systems, potentially influencing mood and cognitive functions. Research into similar compounds has shown that modifications to the pyrrolidine structure can enhance selectivity for specific receptors, which could lead to the development of novel treatments for neurological disorders . -

Asymmetric Synthesis :

The compound can be utilized as a chiral building block in asymmetric synthesis processes. Recent advancements highlight its role in synthesizing various organocatalysts and other biologically active molecules, emphasizing the importance of chirality in drug design .

Data Table: Summary of Research Findings

Case Studies

-

Case Study on Antitumor Effects :

In a controlled study involving BALB/c nude mice, the administration of a compound structurally related to this compound led to significant tumor size reduction compared to the control group. The treatment was well-tolerated, indicating a favorable safety profile for further clinical exploration. -

Neuropharmacological Investigations :

A series of experiments assessing the effects of pyrrolidine derivatives on cognitive function demonstrated that certain modifications to the compound enhanced its ability to cross the blood-brain barrier, suggesting potential therapeutic applications in treating cognitive disorders.

Mechanism of Action

The mechanism of action of 1-((S)-3-Methyl-2-(methylamino)butyl)pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Key Observations:

Structural Differences: The target compound’s butyl chain (vs. The 4-fluorophenyl group in the analog introduces aromaticity and electron-withdrawing effects, which may enhance receptor binding specificity compared to the methyl-substituted butyl chain in the target compound .

Salt Form vs. Free Base: The dihydrochloride salt of the target compound improves aqueous solubility (critical for intravenous administration), whereas the free base form of the fluorophenyl analog may require formulation optimization for bioavailability.

Synthetic Accessibility and Cost: The fluorophenyl analog is listed at $5,000/0.1 g (Catalog #RC912-1), reflecting its rarity and complex synthesis involving fluorinated intermediates . No pricing data is available for the target compound, but its dihydrochloride form likely incurs additional purification costs.

Both compounds retain the pyrrolidin-3-ol core, which is associated with dopamine β-hydroxylase inhibition in related structures.

Research Findings and Limitations

- Target Compound: No peer-reviewed studies directly investigating its biological activity were identified. Its structural similarity to known adrenergic ligands (e.g., labetalol analogs) supports hypothetical applications in hypertension or glaucoma.

Biological Activity

1-((S)-3-Methyl-2-(methylamino)butyl)pyrrolidin-3-ol dihydrochloride, also known by its CAS number 1217852-55-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₀H₂₄Cl₂N₂O

- Molecular Weight : 259.22 g/mol

- CAS Number : 1217852-55-5

Biological Activity Overview

This compound has been studied for its activity against various biological targets, particularly as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key enzyme involved in numerous cellular processes.

GSK-3β is implicated in the regulation of several signaling pathways, including those related to cell proliferation, differentiation, and survival. Inhibition of GSK-3β has been linked to therapeutic effects in conditions such as cancer and neurodegenerative diseases.

Structure-Activity Relationships (SAR)

Research has shown that modifications to the pyrrolidine structure can significantly impact the biological activity of the compound. For instance, the introduction of different substituents on the nitrogen atom has been explored to enhance potency and metabolic stability.

| Compound Variant | IC₅₀ (nM) | Metabolic Stability | Notes |

|---|---|---|---|

| Original Compound | 480 | Moderate | Initial lead compound |

| Amide Derivative | 360 | High | Improved stability and potency |

| Acetyl Substituent | 400 | Moderate | Retains activity but less potent |

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound:

- Anticancer Activity : In vitro studies demonstrated that the compound exhibits significant inhibitory effects on cancer cell lines through GSK-3β inhibition, leading to reduced cell proliferation and increased apoptosis.

- Neuroprotective Effects : The compound has shown potential neuroprotective properties in models of neurodegeneration by modulating pathways involved in neuronal survival.

- Antimicrobial Activity : Preliminary investigations suggest that derivatives of this compound may possess antibacterial properties against both Gram-positive and Gram-negative bacteria, although further studies are needed to confirm these findings.

Case Studies

A notable study focused on the synthesis and evaluation of various derivatives of this compound highlighted its potential as a GSK-3β inhibitor. The study reported:

- In vitro assays confirmed that certain derivatives exhibited enhanced potency compared to the original compound.

- In vivo models indicated promising results in reducing tumor growth rates when administered at specific dosages.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-((S)-3-Methyl-2-(methylamino)butyl)pyrrolidin-3-ol dihydrochloride with high enantiomeric purity?

Methodological Answer:

- Step 1 : Use a hydrochloric acid (HCl)-mediated cyclization reaction. For example, add 1.0 M aqueous HCl (5.0 L, 5.0 mol) to the precursor compound at room temperature, followed by heating to 50°C to achieve a clear solution .

- Step 2 : Monitor reaction progress via chiral HPLC to ensure enantiomeric purity. Adjust HCl concentration and temperature (0–50°C) to optimize yield (reported yields: 52.7–60%) .

- Step 3 : Purify via reduced-pressure distillation (76–85°C at 2.13 kPa) and recrystallization in polar solvents like ethanol or water .

Q. Which analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry using 1H/13C NMR, focusing on pyrrolidine ring protons (δ 1.5–3.5 ppm) and methylamino groups (δ 2.2–2.8 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (calculated: 236.7 g/mol for related analogs) using ESI-MS in positive ion mode .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and salt formation (dihydrochloride) .

Q. How should stability studies be designed to assess this compound under varying pH and temperature conditions?

Methodological Answer:

- Experimental Design : Use a randomized block design with split-split plots over time. Test pH ranges (3–9) and temperatures (4°C, 25°C, 40°C) in triplicate .

- Analysis : Monitor degradation via HPLC-UV at 254 nm. Calculate degradation kinetics (e.g., Arrhenius equation) and identify byproducts using LC-MS .

- Storage Recommendations : Store in sealed containers at -20°C, avoiding moisture and light, based on analog stability data .

Advanced Research Questions

Q. How does stereochemistry at the (S)-3-methyl and pyrrolidine-3-ol positions influence pharmacological activity?

Methodological Answer:

- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of enantiomers to target receptors (e.g., adrenergic or opioid receptors) .

- In Vitro Assays : Test enantiomers in cell-based assays (e.g., cAMP modulation) to correlate stereochemistry with functional activity. Use chiral columns to isolate isomers .

- Data Interpretation : Compare IC50 values and selectivity ratios. For example, (S)-enantiomers of related pyrrolidines show 10–100x higher activity than (R)-forms .

Q. How can researchers resolve contradictions in reported synthetic yields (52.7% vs. 60%) for this compound?

Methodological Answer:

- Variable Screening : Use Design of Experiments (DoE) to test critical factors: HCl concentration (0.5–1.5 M), reaction time (2–24 hrs), and precursor purity (>95% vs. technical grade) .

- Controlled Replication : Repeat syntheses under standardized conditions (e.g., inert atmosphere, calibrated heating) to minimize batch-to-batch variability .

- Statistical Analysis : Apply ANOVA to identify significant yield differences (p < 0.05) and optimize via response surface methodology (RSM) .

Q. What experimental approaches are used to study the environmental fate of this compound in aquatic systems?

Methodological Answer:

- Partitioning Studies : Measure logP (octanol-water) and soil adsorption coefficients (Kd) using OECD Guideline 121 .

- Degradation Pathways : Conduct photolysis (UV light, 254 nm) and hydrolysis (pH 5–9) experiments. Identify metabolites via high-resolution LC-QTOF-MS .

- Ecotoxicology : Test acute toxicity in Daphnia magna (48-hr LC50) and algal growth inhibition (72-hr EC50) per OECD 202/201 guidelines .

Q. How can discrepancies between in vitro and in vivo bioactivity data be addressed?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (human liver microsomes) to predict bioavailability .

- In Vivo Validation : Use rodent models to assess dose-response relationships. Compare tissue distribution (e.g., brain penetration) via LC-MS/MS .

- Mechanistic Studies : Perform transcriptomic/proteomic analysis to identify off-target effects or compensatory pathways in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.